molecular formula C8H14O2 B1432439 (2-Cyclopropyloxolan-3-yl)methanol CAS No. 1499610-82-0

(2-Cyclopropyloxolan-3-yl)methanol

Cat. No.: B1432439
CAS No.: 1499610-82-0
M. Wt: 142.2 g/mol
InChI Key: AVQKYVFFDUOAQN-UHFFFAOYSA-N
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Description

(2-Cyclopropyloxolan-3-yl)methanol is a chemical compound with the molecular formula C8H14O2. It is characterized by a cyclopropyl group attached to an oxolane ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxolan-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with an oxirane derivative in the presence of a strong acid catalyst. The reaction is carried out at low temperatures to ensure the stability of the cyclopropyl group and to promote the formation of the oxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyloxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclopropyloxolan-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and specificity. The oxolane ring and methanol group contribute to the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyloxolan-3-yl)methanol is unique due to the combination of the cyclopropyl group, oxolane ring, and methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-cyclopropyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKYVFFDUOAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyloxolan-3-yl)methanol
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